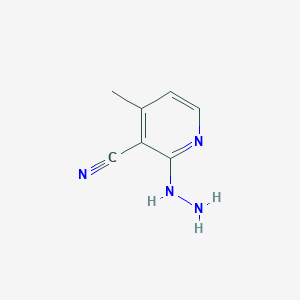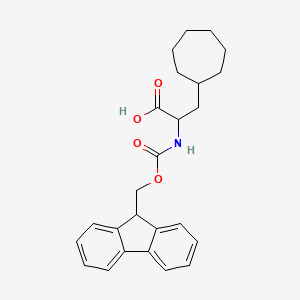
a-(Fmoc-amino)cycloheptanepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-(Fmoc-amino)cycloheptanepropanoic acid is a synthetic compound with the molecular formula C25H29NO4 and a molecular weight of 407.5 g/mol . It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis . The compound is also known by several synonyms, including cycloheptanepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- .
Preparation Methods
The synthesis of a-(Fmoc-amino)cycloheptanepropanoic acid typically involves the protection of the amino group with the Fmoc group. One common method for introducing the Fmoc group is through the reaction of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) with the amino acid . The reaction conditions often involve the use of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency .
Chemical Reactions Analysis
a-(Fmoc-amino)cycloheptanepropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Scientific Research Applications
a-(Fmoc-amino)cycloheptanepropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of a-(Fmoc-amino)cycloheptanepropanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions . The compound can be deprotected under basic conditions, allowing the amino group to participate in peptide bond formation . The molecular targets and pathways involved are primarily related to its use in peptide synthesis and the study of protein interactions .
Comparison with Similar Compounds
a-(Fmoc-amino)cycloheptanepropanoic acid can be compared with other Fmoc-protected amino acids, such as:
Fmoc-aminohexanoic acid: Similar in structure but with a different aliphatic chain length.
Fmoc-aminocyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.
Fmoc-aminooctanoic acid: Similar in structure but with a longer aliphatic chain.
The uniqueness of this compound lies in its specific cycloheptane ring structure, which can impart distinct properties and reactivity compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-17-9-3-1-2-4-10-17)26-25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28) |
InChI Key |
QLVAHIRRBVTTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



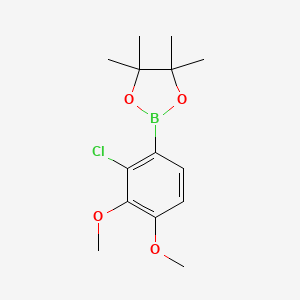
![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277707.png)
![[[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt](/img/structure/B12277714.png)
![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
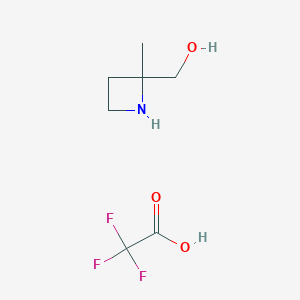
![Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12277755.png)
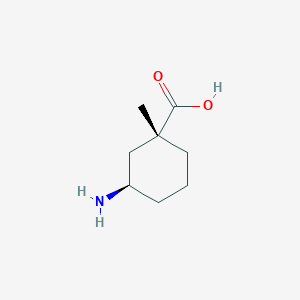
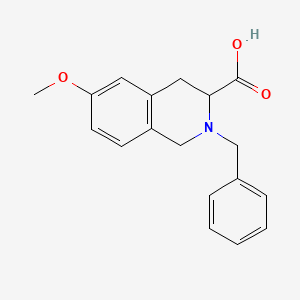
![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B12277773.png)
